n-[2-(4-Nitrophenyl)ethyl]propan-2-amine
Overview
Description
n-[2-(4-Nitrophenyl)ethyl]propan-2-amine: is an organic compound with the molecular formula C11H16N2O2 . This compound is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a propan-2-amine group. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-[2-(4-Nitrophenyl)ethyl]propan-2-amine typically involves the reaction of 4-nitrophenylacetic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in n-[2-(4-Nitrophenyl)ethyl]propan-2-amine can undergo reduction to form the corresponding amine derivative.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
n-[2-(4-Nitrophenyl)ethyl]propan-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of n-[2-(4-Nitrophenyl)ethyl]propan-2-amine involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
- n-[2-(4-Nitrophenyl)ethyl]-N-propylpropan-1-amine
- n-[2-(4-Nitrophenyl)ethyl]-N-ethylpropan-1-amine
Comparison: n-[2-(4-Nitrophenyl)ethyl]propan-2-amine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications .
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)ethyl]propan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9(2)12-8-7-10-3-5-11(6-4-10)13(14)15/h3-6,9,12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHATZJNMYCGEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277679 | |
Record name | n-[2-(4-nitrophenyl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5394-52-5 | |
Record name | NSC3489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-[2-(4-nitrophenyl)ethyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00277679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOPROPYL-(2-(4-NITRO-PHENYL)-ETHYL)-AMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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